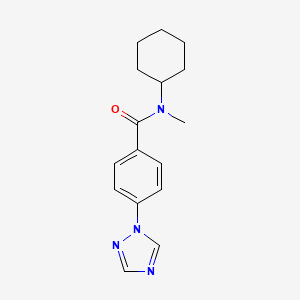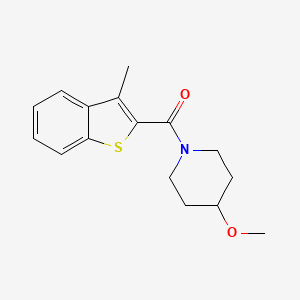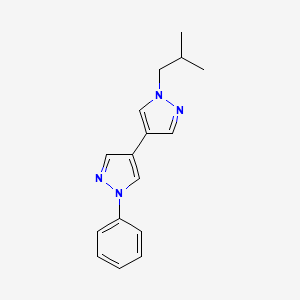
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazole-containing compounds and has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in fungal and bacterial growth and proliferation. N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, leading to the disruption of fungal cell wall integrity and subsequent cell death. It has also been found to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cell division machinery.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have minimal effects on liver and kidney function, as well as on blood cell counts. However, further studies are needed to fully understand the long-term effects of N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has several advantages for use in scientific research, including its potent antifungal and antibacterial activity, low toxicity profile, and ease of synthesis. However, there are also some limitations to its use, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide and its potential interactions with other drugs.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, including the development of more potent analogs with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide and its potential interactions with other drugs. N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide also has potential applications in the development of new antifungal and antibacterial agents, as well as in the treatment of cancer. Further studies are needed to fully explore the therapeutic potential of N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide and its analogs.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with cyclohexylmethylamine, followed by N-methylation using formaldehyde and formic acid. Another method involves the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with cyclohexylmethylamine and thionyl chloride, followed by N-methylation using formaldehyde and formic acid. The synthesis of N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fungal infections, and bacterial infections. Studies have shown that N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has potent antifungal activity against a wide range of fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-9-15(10-8-13)20-12-17-11-18-20/h7-12,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZTXQFRFBZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)

![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)

